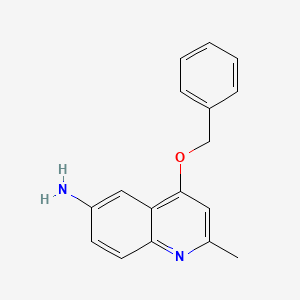

4-(Benzyloxy)-2-methylquinolin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

2-methyl-4-phenylmethoxyquinolin-6-amine |

InChI |

InChI=1S/C17H16N2O/c1-12-9-17(20-11-13-5-3-2-4-6-13)15-10-14(18)7-8-16(15)19-12/h2-10H,11,18H2,1H3 |

InChI Key |

RXDCZLCZNGNTOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Profile of 4 Benzyloxy 2 Methylquinolin 6 Amine

The fundamental chemical properties of 4-(Benzyloxy)-2-methylquinolin-6-amine are essential for understanding its potential behavior in chemical and biological systems.

| Property | Value |

| CAS Number | 1873082-66-6 bldpharm.com |

| Molecular Formula | C₁₇H₁₆N₂O bldpharm.com |

| Molecular Weight | 264.32 g/mol bldpharm.com |

| SMILES | Nc1cc(c2c(c1)N=C(C=C2OCC3=CC=CC=C3)C) |

This data is based on information from chemical suppliers and databases.

Structural Elucidation and Spectroscopic Characterization of 4 Benzyloxy 2 Methylquinolin 6 Amine

Spectroscopic Confirmation of Molecular Structure and Connectivity

Spectroscopic methods provide the primary evidence for the structural assignment of a synthesized molecule. Techniques such as NMR, IR, Raman, UV-Vis, and Mass Spectrometry each offer unique insights into the molecular framework.

NMR spectroscopy is the most powerful tool for mapping the carbon and proton skeletons of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Benzyloxy)-2-methylquinolin-6-amine is expected to display distinct signals corresponding to each unique proton environment.

Quinoline (B57606) Ring Protons: The protons on the quinoline core will appear in the aromatic region (typically δ 6.5-8.5 ppm). The H3 proton, adjacent to the electron-donating benzyloxy group, would likely appear as a singlet. The protons on the carbocyclic ring (H5, H7, H8) will show characteristic splitting patterns (doublets and doublets of doublets) influenced by the electron-donating amino group at C6, which generally shifts ortho (H5, H7) and para (H8) protons to a higher field (lower ppm).

Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected, with a chemical shift that can vary depending on the solvent and concentration.

Benzyloxy Group Protons: This group will produce two characteristic signals: a sharp singlet for the two methylene protons (-O-CH₂-Ar) typically around δ 5.1-5.3 ppm, and a series of multiplets for the five protons of the phenyl ring between δ 7.3-7.5 ppm. nih.gov

Methyl Group Protons (-CH₃): A singlet integrating to three protons is anticipated for the methyl group at the C2 position of the quinoline ring, likely appearing in the δ 2.4-2.6 ppm region. nih.gov

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| -CH₃ (at C2) | 2.4 - 2.6 | Singlet |

| -NH₂ (at C6) | Variable (e.g., 3.5 - 5.0) | Broad Singlet |

| -O-CH₂-Ph | 5.1 - 5.3 | Singlet |

| Quinoline H3 | ~6.5 | Singlet |

| Quinoline H5, H7, H8 | 6.8 - 8.0 | Multiplets |

| Phenyl (C₆H₅) | 7.3 - 7.5 | Multiplets |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of carbon atoms. For 4-(Benzyloxy)-2-methylquinolin-6-amine, 17 distinct carbon signals are expected.

Aliphatic Carbons: The methyl carbon (-CH₃) is expected at the high-field end of the spectrum (δ 20-25 ppm), while the methylene carbon of the benzyloxy group (-O-CH₂-) would appear around δ 70 ppm. nih.gov

Aromatic Carbons: The remaining 15 carbons of the quinoline and phenyl rings will resonate in the downfield region (δ 100-160 ppm). The carbons attached to heteroatoms (C4-O, C6-N, C2, C8a) will have characteristic shifts influenced by the electronegativity of the attached atoms and resonance effects. For instance, C4, bearing the benzyloxy group, and C6, bearing the amino group, are expected to be significantly shifted. nih.gov

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| -CH₃ (at C2) | 20 - 25 |

| -O-CH₂-Ph | 69 - 71 |

| Quinoline & Phenyl Carbons | 99 - 160 |

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands confirming the key functional groups:

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comspectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups are expected just below 3000 cm⁻¹. researchgate.net

N-H Bending: A scissoring vibration for the primary amine group should appear in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C=C and C=N Stretching: The quinoline ring will exhibit several complex bands in the 1400-1620 cm⁻¹ region due to the stretching vibrations of the aromatic C=C and C=N bonds. researchgate.net

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether C-O bond stretching is expected around 1200-1250 cm⁻¹. wpmucdn.com

C-N Stretching: The aromatic C-N stretching vibration is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The highly symmetric and less polar bonds often give strong Raman signals. For this molecule, strong Raman scattering is expected for the symmetric vibrations of the aromatic quinoline and phenyl rings. researchgate.net A detailed study on the similar compound 2-(4-methoxybenzyloxy)-4-methylquinoline confirms that C-C stretching vibrations of the aromatic rings are prominent in the Raman spectrum. researchgate.net

Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary Amine | 3300 - 3450 (two bands) | Medium, Sharp |

| C(sp²)-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C(sp³)-H Stretch | Methyl, Methylene | 2850 - 3000 | Medium |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium to Strong |

| C=C / C=N Stretch | Aromatic Rings | 1400 - 1620 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1250 | Strong |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 4-(Benzyloxy)-2-methylquinolin-6-amine is expected to be dominated by π → π* transitions within the extended aromatic system. The quinoline core is a strong chromophore, and its absorption profile is significantly modified by the attached auxochromic groups: the electron-donating -NH₂ group and the -O-CH₂-Ph group. These substituents are known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the parent quinoline system. The spectrum will likely display multiple complex absorption bands characteristic of substituted polycyclic aromatic systems.

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For 4-(Benzyloxy)-2-methylquinolin-6-amine (C₁₇H₁₆N₂O), the molecular weight is 264.32 g/mol .

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 264.

Fragmentation Pattern: The most characteristic fragmentation is expected to be the cleavage of the C-O bond of the benzyl (B1604629) ether. This would generate the highly stable benzyl cation (or its rearranged tropylium ion isomer, [C₇H₇]⁺) at m/z 91, which is often the base peak in the spectra of benzyl ethers. The loss of the C₇H₇ radical would leave a fragment corresponding to the 4-hydroxy-2-methylquinolin-6-amine cation at m/z 173. Further fragmentation could involve losses characteristic of the quinoline ring system, such as the expulsion of HCN (27 Da), as seen in the fragmentation of related quinolines. nih.gov

Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 264 | [C₁₇H₁₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 173 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (likely base peak) |

Advanced Structural Determination Techniques

While spectroscopic methods define connectivity, other techniques can determine the precise three-dimensional arrangement of atoms.

Single-crystal X-ray crystallography is the definitive method for determining the solid-state structure of a molecule. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding (e.g., involving the -NH₂ group) and π-π stacking, that govern the crystal packing.

As of this writing, a search of publicly available crystallographic databases did not yield a solved crystal structure for 4-(Benzyloxy)-2-methylquinolin-6-amine. Should such a study be performed, it would provide unequivocal proof of the molecular structure and offer critical insights into its solid-state properties.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. wikipedia.org For organic compounds, this typically involves CHNS analysis, which quantifies the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). azom.com This data is crucial for validating the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms of each element in the compound. khanacademy.org

The most common method for determining the elemental composition of an organic compound is combustion analysis. velp.compreparatorychemistry.com In this process, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen oxides, which are then converted to nitrogen gas (N₂). wizeprep.com The amounts of these combustion products are accurately measured, and from these masses, the mass percentages of C, H, and N in the original sample can be calculated. libretexts.org

The molecular formula for 4-(Benzyloxy)-2-methylquinolin-6-amine is C₁₇H₁₆N₂O. Based on this formula, the theoretical elemental composition can be calculated. The validation of the compound's empirical formula is achieved by comparing these theoretical percentages with the values obtained from experimental combustion analysis. eltra.com Typically, a strong correlation, often within a ±0.4% margin of error, between the experimental and theoretical values is required to confirm the proposed empirical formula and ascertain the purity of the sample. wikipedia.org

Interactive Data Table: Theoretical Elemental Composition of 4-(Benzyloxy)-2-methylquinolin-6-amine

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 17 | 204.187 | 77.25 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.10 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.60 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.05 |

| Total | 264.328 | 100.00 |

Consideration of Tautomerism and Isomerism in Quinoline Systems

Tautomerism

Tautomers are isomers of a compound that readily interconvert through a chemical reaction called tautomerization. This reaction commonly involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. rsc.org In heterocyclic systems like quinoline, the presence of certain functional groups can lead to the existence of different tautomeric forms in equilibrium.

For 4-(Benzyloxy)-2-methylquinolin-6-amine, the 6-amino substituent is of particular interest. Amino groups on N-heteroaromatic rings, such as quinoline or pyridine (B92270), can potentially exhibit amino-imino tautomerism. rsc.orgquimicaorganica.org This involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom. In this case, 4-(Benzyloxy)-2-methylquinolin-6-amine (the amino form) could exist in equilibrium with its tautomeric imino form, 4-(Benzyloxy)-2-methyl-1,6-dihydroquinolin-6-imine.

However, studies on related N-heteroaromatic amines, like 2-aminopyridine and other quinolylamines, have shown that the equilibrium strongly favors the amino form. quimicaorganica.orgacs.org The amino tautomer benefits from the full aromaticity of the quinoline ring system, which confers significant resonance stabilization. The imino form, by contrast, has a quinonoid structure with disrupted aromaticity, making it energetically less favorable. rsc.org Therefore, while the potential for tautomerism exists, 4-(Benzyloxy)-2-methylquinolin-6-amine is expected to exist predominantly in the amino form.

Isomerism

Isomers are molecules that have the same molecular formula but different arrangements of atoms. Beyond tautomerism, other forms of structural isomerism are relevant to 4-(Benzyloxy)-2-methylquinolin-6-amine.

Positional Isomerism : This type of isomerism occurs when functional groups or other substituents are located at different positions on the same carbon skeleton. rsc.org The quinoline ring system has multiple positions where the benzyloxy, methyl, and amino groups could be attached. For example, keeping the 2-methyl and 4-benzyloxy groups constant, the amino group could be at the 5-, 7-, or 8-position instead of the 6-position, resulting in positional isomers such as 4-(Benzyloxy)-2-methylquinolin-5-amine or 4-(Benzyloxy)-2-methylquinolin-8-amine. Similarly, the methyl and benzyloxy groups could be at other positions, leading to a large number of possible positional isomers. researchgate.net The specific substitution pattern (positions 2, 4, and 6) is a defining characteristic of the compound's structure.

Functional Group Isomerism : Functional group isomers share the same molecular formula but have different functional groups. creative-chemistry.org.uk For the molecular formula C₁₇H₁₆N₂O, various functional group isomers are conceivable. For instance, the benzyloxy group (an ether) could be rearranged to form a phenolic hydroxyl group and a benzyl substituent on the ring, creating a completely different class of compound. Similarly, the primary amine (-NH₂) could be replaced by a secondary or tertiary amine with appropriate alkyl groups, or the nitrogen atoms could be part of a different heterocyclic ring system. pw.live

Chemical Reactivity and Transformations of 4 Benzyloxy 2 Methylquinolin 6 Amine

Reactivity of the Quinoline (B57606) Ring System

The reactivity of the quinoline core in 4-(Benzyloxy)-2-methylquinolin-6-amine is complex, influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the electron-donating effects of the substituents on the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the heterocyclic nitrogen atom. fiveable.melibretexts.org Electrophilic attack preferentially occurs on the benzene ring (positions 5, 6, 7, and 8) rather than the more electron-deficient pyridine ring (positions 2, 3, and 4). fiveable.me

In the case of 4-(Benzyloxy)-2-methylquinolin-6-amine, the benzene portion of the quinoline core is strongly activated by two powerful electron-donating groups: the amine at position 6 and the benzyloxy group at position 4 (which activates through resonance). The methyl group at position 2 also provides weak activation. The primary directing influence comes from the -NH₂ and -OCH₂Ph groups.

Directing Effects: The 6-amino group is a strong activating, ortho-, para-director. It strongly directs incoming electrophiles to positions 5 and 7. The 4-benzyloxy group is also an activating, ortho-, para-director, influencing positions 3 and 5.

Predicted Reactivity: The combined influence of these groups makes positions 5 and 7 the most probable sites for electrophilic attack. Position 5 is activated by both the 6-amino and 4-benzyloxy groups, making it a particularly favorable site for substitution. Position 7 is activated solely by the 6-amino group.

Common electrophilic aromatic substitution reactions and the predicted major products are summarized in the table below.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-4-(benzyloxy)-2-methylquinolin-6-amine |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo-4-(benzyloxy)-2-methylquinolin-6-amine |

| Sulfonation | Fuming H₂SO₄ | 4-(Benzyloxy)-6-amino-2-methylquinoline-5-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Likely complex due to amine group reacting with catalyst |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Likely complex due to amine group reacting with catalyst |

Note: Friedel-Crafts reactions are often problematic with strongly activated rings and those containing basic amine groups, which can coordinate with the Lewis acid catalyst, deactivating the ring.

Nucleophilic Reactions and Annulation Pathways

Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically occurs at the 2- and 4-positions, especially when a good leaving group like a halide is present. nih.govnih.gov For 4-(Benzyloxy)-2-methylquinolin-6-amine, the benzyloxy group at the 4-position is not a conventional leaving group for SNAr under standard conditions, making direct displacement difficult. However, the electron-deficient nature of the C4 position makes it susceptible to attack if the benzyloxy group can be induced to leave.

Annulation reactions, which involve the formation of new rings fused to the quinoline scaffold, can be initiated from the existing functional groups. For example, the 6-amino group can be a starting point for building heterocyclic rings, such as in the Skraup or Doebner-von Miller reactions to form polycyclic aromatic systems, although these reactions typically start from simpler anilines. wikipedia.orgsci-hub.se

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group serves as a protective group for the 4-hydroxyl functionality. Its removal or modification is a key transformation.

Selective Cleavage and Derivatization of the Benzyloxy Group

The C-O bond of the benzyloxy ether is susceptible to cleavage under various conditions, most commonly via hydrogenolysis. This deprotection strategy is widely used due to its mildness and high efficiency, yielding the corresponding 4-hydroxyquinoline (B1666331) (a quinolin-4-one tautomer). organic-chemistry.orgyoutube.com Other reagents can also achieve this transformation, offering alternatives when other functional groups in the molecule are sensitive to hydrogenation. nih.govorganic-chemistry.org

The cleavage of the benzyloxy group unmasks a reactive phenol, which can then be used for further derivatization, such as O-alkylation or esterification, to introduce different functional groups at the 4-position.

| Cleavage Method | Reagents and Conditions | Product | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like Ethanol (B145695) or Ethyl Acetate | 6-Amino-2-methylquinolin-4-ol | Mild, high-yielding, and common method. youtube.com |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | 6-Amino-2-methylquinolin-4-ol | Harsher conditions, may not be suitable for sensitive substrates. organic-chemistry.org |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 6-Amino-2-methylquinolin-4-ol | Useful for molecules with groups sensitive to reduction. organic-chemistry.orgnih.gov |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ | 6-Amino-2-methylquinolin-4-ol | Mild method that tolerates a wide range of other functional groups. organic-chemistry.org |

Reactions at the Amine Functionality

The primary aromatic amine at the 6-position is a versatile functional group that readily participates in a variety of classical amine reactions.

Amine Reactions Including Acylation, Alkylation, and Condensation Reactions

The nucleophilic nitrogen of the 6-amino group can be easily modified. These reactions are fundamental in medicinal chemistry for altering the polarity, basicity, and steric profile of the molecule.

Acylation: The amine reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is often used to protect the amine or to introduce specific acyl groups.

Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Condensation: The amine can condense with aldehydes or ketones to form imines (Schiff bases). researchgate.net This reaction is typically reversible and can be used to link the quinoline core to other molecular fragments.

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | Acetyl chloride, Pyridine | Amide (-NH-CO-CH₃) |

| Sulfonylation | Tosyl chloride, Base | Sulfonamide (-NH-SO₂-R) |

| Alkylation (Reductive Amination) | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine (-NH-CH₂-R) |

| Condensation | Benzaldehyde, acid catalyst | Imine / Schiff Base (-N=CH-Ph) |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

The diazonium salt formed from diazotization is a valuable intermediate that can be converted into a wide array of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Biological Activity and Mechanistic Insights of 4 Benzyloxy 2 Methylquinolin 6 Amine and Analogs

Antimycobacterial Activity Profiling

The quinoline (B57606) scaffold is a recognized pharmacophore in the development of antimycobacterial agents. Research into this class of compounds has sought to identify derivatives with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, a persistent global health issue.

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are structural analogs of 4-(benzyloxy)-2-methylquinolin-6-amine, have been synthesized and evaluated for their ability to inhibit the growth of the M. tuberculosis H37Rv strain. nih.govnih.gov The in vitro antimycobacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible bacterial growth.

In one study, the substitution pattern on the quinoline ring was found to significantly influence the antimycobacterial potency. nih.gov Compounds with a chlorine or bromine atom at the 6-position of the quinoline ring demonstrated the most effective activity. nih.gov Furthermore, modifications to the benzyloxy group also modulated the inhibitory effects. The presence of halogen atoms, such as chlorine or fluorine, at the 4-position of the benzyl (B1604629) ring resulted in molecules with enhanced potency. nih.gov For instance, analogs 9n (with chlorine) and 9o (with fluorine) exhibited MIC values of 2.7 µM and 2.8 µM, respectively. nih.gov In contrast, the unsubstituted analog 9m was more than twice as less active, with a MIC of 5.8 µM. nih.gov These findings highlight that specific substitutions on both the quinoline and benzyloxy moieties are critical for potent growth inhibition of M. tuberculosis. nih.gov Other studies on different quinoline derivatives, such as 8-hydroxyquinolines and N-(2-arylethyl)quinolin-3-amines, have also reported promising MIC values against various mycobacterial strains, reinforcing the potential of the quinoline core in this therapeutic area. mdpi.comresearchgate.net

| Compound | Substituents | MIC against M. tuberculosis H37Rv (µM) |

|---|---|---|

| 9n | 6-Br on quinoline; 4-Cl on benzyloxy | 2.7 |

| 9o | 6-Br on quinoline; 4-F on benzyloxy | 2.8 |

| 9m | 6-Br on quinoline; unsubstituted benzyloxy | 5.8 |

A crucial aspect of developing new antimicrobial agents is ensuring their selective toxicity; the compound should be harmful to the target pathogen while exhibiting minimal toxicity to host mammalian cells. The concept of selective toxicity relies on targeting pathways or structures that are unique to the bacterium or sufficiently different from their mammalian counterparts. nih.gov

For the N-(4-(benzyloxy)benzyl)-4-aminoquinoline series, the most potent compounds were evaluated for their cytotoxicity against Vero (monkey kidney epithelial) and HepG2 (human liver cancer) cell lines. nih.gov The results indicated that these hit compounds were selective for the bacillus, showing no significant changes in the viability of either mammalian cell line at concentrations effective against M. tuberculosis. nih.gov This favorable selectivity profile is a promising characteristic for a potential drug candidate, suggesting that the compounds' mechanism of action is likely targeted toward mycobacterial-specific processes. The goal is to identify compounds that inhibit intracellular bacterial growth without causing significant harm to the host macrophages. biorxiv.org

Anticancer Potential of Quinoline Derivatives

The quinoline ring is a prominent scaffold in a multitude of compounds with demonstrated anticancer activity. nih.gov Its derivatives have been extensively studied as potential antitumor agents, with some progressing to clinical trials and use as approved drugs. rsc.orgarabjchem.org Their therapeutic effects are exerted through various mechanisms, including the modulation of key signaling pathways and inhibition of enzymes crucial for cancer cell proliferation and survival. arabjchem.org

Quinoline derivatives have been shown to interfere with critical signaling cascades that are often dysregulated in cancer. These pathways regulate essential cellular processes such as proliferation, survival, apoptosis, and angiogenesis. nih.gov

Key pathways targeted by quinoline-based compounds include:

PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth and survival. Several quinoline derivatives have been developed as inhibitors of PI3K and/or mTOR. For example, omipalisib (B1684000) (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov Another compound, 39 , demonstrated inhibitory activity against both PI3Kα (IC₅₀ of 0.9 μM) and mTOR (IC₅₀ of 1.4 μM). nih.gov

Ras/Raf/MEK/ERK Pathway : This cascade is pivotal in transmitting signals from cell surface receptors to the nucleus to control gene expression and prevent apoptosis. nih.gov Tyrosine kinases, which are often the starting point of this pathway, are a major target for quinoline inhibitors. rsc.org

Receptor Tyrosine Kinases (RTKs) : Many quinoline derivatives function by inhibiting RTKs such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met. nih.gov By blocking these receptors, the compounds can halt downstream signaling required for tumor growth and angiogenesis. rsc.org

Downregulation of Specific Proteins : Some quinoline compounds exert their anticancer effects by modulating the expression of specific cancer-related proteins. For instance, the novel quinoline compound 91b1 was found to suppress cancer cell proliferation and modulate the cell cycle by downregulating Lumican mRNA expression. nih.gov

The inhibition of specific enzymes that are overexpressed or hyperactive in cancer cells is a primary strategy in modern oncology. Quinoline derivatives have been successfully designed to target several such enzymes. arabjchem.org

Protein Tyrosine Kinases (PTKs) : PTKs are a major class of enzymes targeted by quinoline-based drugs. Overexpression or mutation of PTKs, like EGFR and VEGFR, is linked to many cancers. rsc.org Several 4-anilinoquinoline derivatives have been developed as potent EGFR inhibitors. nih.gov The quinoline-chalcone hybrid 31 was identified as a potent inhibitor of VEGFR-2 kinase with an IC₅₀ value of 73.41 nM. rsc.org

DNA Topoisomerases : These enzymes are essential for managing DNA topology during replication and transcription. Certain quinoline derivatives have been shown to inhibit their function, leading to DNA damage and apoptosis in cancer cells. arabjchem.org

PI3K/mTOR Kinases : As mentioned previously, these serine/threonine kinases are key targets. The quinoline 40 was developed as a selective and effective inhibitor of PI3Kδ with an IC₅₀ value of 1.9 nM. nih.gov

DNA Methyltransferases (DNMTs) : Epigenetic modifications play a crucial role in cancer. Novel bis-quinoline compounds, such as 2a and 2b , have been shown to inhibit DNMTs (primarily DNMT3A) and exhibit potent antiproliferative effects in leukemia and solid tumor cell lines. mdpi.com

| Compound Class/Example | Target Enzyme/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-chalcone hybrid (31) | VEGFR-2 | IC₅₀ = 73.41 nM | rsc.org |

| Quinoline derivative (40) | PI3Kδ | IC₅₀ = 1.9 nM | nih.gov |

| Bis-quinoline (2b) | DNMTs | IC₅₀ = 0.3 µM (MCF-7 cells) | mdpi.com |

| Quinoline-3-carboxamide furan-derivative | EGFR | IC₅₀ = 2.61 μM | rsc.org |

Enzyme Inhibition Studies of Quinoline Analogues

Beyond their direct applications in oncology, quinoline analogues have been investigated as inhibitors of a diverse range of enzymes, highlighting the versatility of this chemical scaffold in medicinal chemistry.

DNA and DNA-Interacting Enzymes : Certain quinoline-based compounds function as non-nucleoside inhibitors of DNA methyltransferases (DNMTs) by intercalating into DNA, which in turn prevents the enzyme from accessing its target site. nih.gov Compounds with methylpiperazine (11 ) or methylamine (B109427) (9 ) additions demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov This mechanism of DNA intercalation also allows some quinoline analogs to inhibit other DNA-interacting enzymes, such as polymerases and base excision repair glycosylases. nih.gov

Proteasome Inhibition : The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins, and its inhibition is a valid anticancer strategy. Some substituted quinolines have been identified as noncovalent, allosteric inhibitors of the 20S proteasome. nih.gov For example, quinoline 7 showed modest inhibition of the proteasome's chymotrypsin-like activity (IC₅₀ of 14.4 μM) and caspase-like activity (IC₅₀ of 17.7 μM). nih.gov Further optimization led to compound 25 , which displayed improved inhibition of the chymotrypsin-like activity. nih.gov

Carbonic Anhydrase and Acetylcholinesterase Inhibition : A study of various substituted quinolines revealed them to be effective inhibitors of human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase (AChE). researchgate.net These enzymes are targets for conditions ranging from glaucoma and edema (CAs) to Alzheimer's disease (AChE). The tested quinoline derivatives displayed inhibition constants (Ki) in the nanomolar range for all three enzymes, indicating potent activity. researchgate.net

| Enzyme | Inhibitor Class | Inhibition Constant (Ki) Range |

|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | Substituted Quinolines | 46.04–956.82 nM |

| Human Carbonic Anhydrase II (hCA II) | Substituted Quinolines | 54.95–976.93 nM |

| Acetylcholinesterase (AChE) | Substituted Quinolines | 5.51–155.22 nM |

An in-depth examination of the biological activities and molecular mechanisms of 4-(benzyloxy)-2-methylquinolin-6-amine and its analogs reveals a complex interplay with various enzymatic and receptor systems. The quinoline scaffold serves as a versatile template for designing potent inhibitors of several key enzymes and for studying specific receptor interactions, offering insights into potential therapeutic applications.

Conclusion

Strategies for the Construction of the Quinoline Framework

The formation of the quinoline ring system is the foundational step in the synthesis of 4-(benzyloxy)-2-methylquinolin-6-amine. Various synthetic strategies can be employed, broadly categorized into classical cyclization reactions and modern metal-catalyzed approaches. ias.ac.inias.ac.in

Cyclization Reactions and Precursor Approaches for Quinoline Ring Formation

Classical methods for quinoline synthesis often involve the cyclization of aniline (B41778) derivatives with carbonyl compounds. nih.govresearchgate.net These named reactions provide robust pathways to the quinoline core. For the target compound, a precursor such as 4-nitroaniline (B120555) is typically used to ensure the eventual placement of the amine group at the 6-position.

One of the most relevant methods is the Conrad-Limpach-Knorr synthesis , which involves the reaction of an aniline with a β-ketoester. nih.gov To form the specific 2-methyl-4-hydroxyquinoline core, 4-nitroaniline would be reacted with ethyl acetoacetate. The reaction proceeds in two stages: a low-temperature condensation to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization (typically around 250 °C) to yield 2-methyl-6-nitroquinolin-4-ol (B73008).

Other notable cyclization strategies include:

Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. For instance, reacting 4-nitroaniline with crotonaldehyde (B89634) can yield 2-methyl-6-nitroquinoline. nih.gov

Skraup Synthesis: A vigorous reaction involving an aniline, glycerol, sulfuric acid, and an oxidizing agent (like the aniline's own nitro group) to produce the quinoline ring. nih.gov

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as acetone (B3395972) or ethyl acetoacetate. This method is particularly useful for producing substituted quinolines. mdpi.com

These precursor-based cyclization methods offer reliable, albeit sometimes harsh, conditions for constructing the fundamental quinoline skeleton required for the final product.

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction Name | Key Reactants | Typical Product for Target Synthesis | Reference |

|---|---|---|---|

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline (B1666331) derivative | nih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2-Alkylquinoline derivative | nih.gov |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Quinoline (unsubstituted or substituted) | nih.gov |

| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | 2,3-Disubstituted quinoline | mdpi.com |

Metal-Catalyzed Coupling Approaches in Quinoline Synthesis

Modern organic synthesis has introduced a variety of transition-metal-catalyzed reactions for quinoline formation, often proceeding under milder conditions with greater functional group tolerance. ias.ac.inias.ac.in These methods typically involve C-H activation, annulation, or coupling cascades. mdpi.com Catalysts based on palladium, copper, nickel, cobalt, and ruthenium have been successfully employed. ias.ac.inorganic-chemistry.orgrsc.org

Examples of such approaches include:

Copper-Catalyzed Annulation: Copper catalysts can mediate the cyclization of anilines with various partners like aldehydes or alkynes to form the quinoline ring. ias.ac.inorganic-chemistry.org One strategy involves the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and annulation reactions. For instance, the annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Another approach involves the oxidative cyclization of aryl allyl alcohol and aniline. mdpi.com

Nickel-Catalyzed Synthesis: Inexpensive nickel catalysts can be used for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones or secondary alcohols to generate a wide range of polysubstituted quinolines. rsc.org

While these methods offer significant advantages, their application to the synthesis of the specific precursor 2-methyl-6-nitroquinolin-4-ol may require careful selection of starting materials and optimization of reaction conditions to achieve the desired substitution pattern.

Selective Introduction of the Benzyloxy Moiety at the 4-Position

Once the 2-methyl-6-nitroquinolin-4-ol core is established, the next crucial step is the selective introduction of the benzyloxy group at the 4-position. This is typically achieved through etherification or functional group interconversion.

Etherification Strategies Utilizing Benzyl (B1604629) Halides or Equivalents

The most direct method for installing the benzyloxy group is the Williamson ether synthesis . nih.gov This reaction involves the deprotonation of the hydroxyl group at the 4-position of the quinoline ring to form an alkoxide (or more accurately, a phenoxide-like species), which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride.

The reaction is typically carried out by treating 2-methyl-6-nitroquinolin-4-ol with a suitable base in an aprotic polar solvent. nih.govnih.gov Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and solvents like N,N-dimethylformamide (DMF) are often used. nih.govnih.gov The reaction mixture is heated to ensure completion, resulting in the formation of 4-(benzyloxy)-2-methyl-6-nitroquinoline. nih.gov The progress of this O-alkylation can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

Table 2: Typical Conditions for Williamson Ether Synthesis

| Component | Example Reagents/Conditions | Role | Reference |

|---|---|---|---|

| Substrate | 2-Methyl-6-nitroquinolin-4-ol | Source of nucleophile (after deprotonation) | N/A |

| Benzylating Agent | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Electrophile | nih.govnih.gov |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the 4-hydroxyl group | nih.govnih.gov |

| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent to facilitate SN2 reaction | nih.govnih.gov |

| Temperature | 80–90 °C | To drive the reaction to completion | nih.gov |

Functional Group Interconversions for Benzyloxy Group Incorporation

An alternative strategy involves starting with a different functional group at the 4-position and converting it to the benzyloxy ether. A common precursor for this approach is a 4-chloroquinoline (B167314) derivative. researchgate.net The synthesis would begin by constructing 2-methyl-6-nitroquinolin-4-ol, which is then converted to 4-chloro-2-methyl-6-nitroquinoline (B74608) using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net

The resulting 4-chloroquinoline is highly activated towards nucleophilic aromatic substitution (SNAr). This intermediate can then be reacted with sodium benzyloxide (prepared from benzyl alcohol and a strong base like NaH) or simply with benzyl alcohol in the presence of a suitable base and solvent system to displace the chloride and form the desired 4-benzyloxy ether. nih.gov This route provides a versatile alternative to direct etherification, especially when the hydroxyl group is unreactive or when side reactions are a concern.

Regioselective Amination at the 6-Position

The final step in the synthesis of 4-(benzyloxy)-2-methylquinolin-6-amine is the regioselective introduction of the amino group at the C-6 position. In the synthetic sequence described, this is accomplished by the chemical reduction of the nitro group that was carried through from the initial starting material (4-nitroaniline).

This approach ensures perfect regioselectivity, as the position of the nitro group dictates the final position of the amine. The reduction of an aromatic nitro group is a well-established and highly efficient transformation. nih.govmdpi.com A variety of reducing agents can be employed, with the choice often depending on the tolerance of other functional groups in the molecule. mdpi.com For the reduction of 4-(benzyloxy)-2-methyl-6-nitroquinoline, common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. This is often a clean and high-yielding method. nih.gov

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net

Stannous Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride in an acidic medium or in a solvent like ethanol (B145695) is a mild and effective method that is tolerant of many other functional groups. mdpi.com

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney nickel or Pd/C, hydrazine hydrate can serve as a convenient hydrogen source for the reduction. nih.gov

Upon completion of the reduction, the target compound, 4-(benzyloxy)-2-methylquinolin-6-amine, is obtained.

Direct and Indirect Strategies for Amino Group Introduction

The placement of an amino group onto the quinoline core can be achieved through either direct or indirect methods.

Direct Amination: Direct C–H amination represents a highly efficient strategy, creating C-N bonds by directly functionalizing a carbon-hydrogen bond. Recent advancements have demonstrated the direct dehydrogenative α-C–H amination of tetrahydroquinolines using copper catalysis, which provides a pathway to 2-aminoquinolines. rsc.org Another approach involves the activation of pyridine (B92270) or quinoline N-oxides with agents like p-toluenesulfonic anhydride (B1165640) (Ts₂O) in the presence of an amine, followed by deprotection. organic-chemistry.orgresearchgate.net This one-pot procedure allows for the direct conversion of 2-unsubstituted quinolines into their 2-aminated counterparts with high yields and excellent regioselectivity. organic-chemistry.orgresearchgate.net While these methods are powerful for C-2 amination, introducing an amino group at the C-6 position often relies on indirect strategies starting from a pre-functionalized benzene (B151609) ring.

Indirect Amination: Indirect methods are more common for synthesizing 6-aminoquinolines. These strategies typically involve classical ring-closing reactions, such as the Skraup or Friedländer synthesis, using an aniline derivative that already contains the desired nitrogen functionality (or a precursor). For instance, the Skraup reaction can be used to synthesize 6-nitroquinoline (B147349) derivatives from 4-nitroaniline, which are then subsequently reduced. guidechem.comresearchgate.net Another powerful indirect method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the amination of electron-deficient nitroquinolines. nih.govmdpi.com

Reduction of Nitro Precursors to Amine Functionality

A prevalent and reliable indirect method for introducing the 6-amino group is through the reduction of a corresponding 6-nitroquinoline precursor. The synthesis of the target compound, 4-(benzyloxy)-2-methylquinolin-6-amine, typically proceeds via the reduction of 4-(benzyloxy)-2-methyl-6-nitroquinoline. This transformation is a cornerstone of quinoline chemistry due to the high yields and tolerance of various functional groups. nih.gov

Several reducing agents are effective for this purpose. Stannous chloride (SnCl₂) in the presence of an acid like HCl is a classic and highly effective method for reducing aromatic nitro groups without affecting other sensitive functionalities, such as halogens, that might be present on the quinoline ring. researchgate.netnih.gov Catalytic hydrogenation is another widely used technique, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate (80% N₂H₄·H₂O). guidechem.com Titanium(III) chloride has also been used to reduce nitroquinolines to the corresponding amines in good yields without the unwanted reduction of the quinoline ring itself. clockss.org

| Reducing Agent/System | Typical Conditions | Key Advantages | Source |

|---|---|---|---|

| SnCl₂ / HCl | Methanol, >50 °C | High yield (up to 86%), tolerates halogen atoms | nih.gov |

| Pd/C / N₂H₄·H₂O | Ethanol | Common catalytic method, avoids heavy metals in waste | guidechem.com |

| TiCl₃ / Acetic Acid | 50% Acetic Acid, Room Temperature | Selective for nitro group, avoids quinoline ring reduction | clockss.org |

Detailed Reaction Pathways and Mechanistic Considerations in Quinoline Synthesis

The assembly of the quinoline ring and the subsequent functionalization are governed by well-established reaction mechanisms. Understanding these pathways is crucial for designing efficient syntheses and predicting outcomes.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Quinoline Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the quinoline ring, particularly at the C-4 position. nih.gov This pathway is essential for introducing substituents like the benzyloxy group in precursors to the target molecule. The reaction involves the displacement of a good leaving group, typically a halide, by a nucleophile. wikipedia.org

The SNAr mechanism is favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In quinoline systems, the ring nitrogen itself acts as an electron-withdrawing feature, activating the C-2 and C-4 positions towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

For example, the synthesis of 4-aminoquinoline (B48711) derivatives often involves the reaction of a 4-chloroquinoline with an appropriate amine. nih.gov Similarly, a 4-chloroquinoline can react with benzyl alcohol in the presence of a base to form a 4-(benzyloxy)quinoline via an SNAr pathway. The rate of this reaction is influenced by the nature of the halogen, with reactivity generally following the order F > Cl > Br > I, which is counterintuitive to leaving group ability but is explained by the rate-determining first step (attack of the nucleophile) being accelerated by the high electronegativity of fluorine. reddit.com

Role of Catalysis and Reaction Conditions in Optimizing Synthetic Efficiency

Catalysis is fundamental to the efficient synthesis of quinolines. Many classical named reactions for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller reactions, are often optimized through the use of catalysts. researchgate.net

Catalysts: A wide array of catalysts are employed, including traditional acids and bases, as well as more advanced systems. nih.gov Lewis acids (e.g., SnCl₂, ZnCl₂, Cu(OTf)₂) and Brønsted acids (e.g., H₂SO₄, PTSA) are commonly used to catalyze the condensation and cyclization steps in reactions like the Friedländer synthesis. researchgate.netmdpi.com In recent years, transition-metal catalysts based on palladium, copper, nickel, cobalt, and rhodium have been developed for C-H activation and cross-coupling reactions to build and functionalize the quinoline scaffold. mdpi.comorganic-chemistry.org Nanocatalysts, such as those based on Fe₃O₄, ZnO, or other metal oxides, are gaining prominence as they offer high efficiency, reusability, and often allow for reactions under greener, solvent-free conditions. nih.govacs.org

Reaction Conditions: The optimization of reaction conditions such as temperature, solvent, and reaction time is critical for maximizing yield and purity. For instance, in the Friedländer synthesis, solvent-free conditions at elevated temperatures (e.g., 90-100 °C) have been shown to be highly effective when using certain nanocatalysts, leading to high yields in very short reaction times (15-60 minutes). nih.gov The choice of solvent can also dramatically influence reaction outcomes in SNAr reactions, with polar aprotic solvents like DMSO or DMF often being preferred. nih.gov

Modern Synthetic Techniques for Enhanced Yield and Purity

To overcome the limitations of conventional heating methods, such as long reaction times and the formation of byproducts, modern energy sources are being applied to quinoline synthesis.

Ultrasound-Assisted Synthetic Protocols for Quinoline Derivatives

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool. rsc.org The application of ultrasonic irradiation can dramatically enhance reaction rates, improve yields, and lead to purer products. nih.govmdpi.com These improvements are attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures, enhancing mass transfer and reactivity. nih.gov

In the context of quinoline synthesis, ultrasound has been successfully applied to various reactions. For example, a three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate in water, catalyzed by SnCl₂·2H₂O, was efficiently carried out under ultrasound irradiation to produce 2-substituted quinolines in good yields. nih.gov Compared to conventional thermal heating, ultrasound-assisted methods offer significant advantages, as summarized below.

| Parameter | Conventional Thermal Heating (TH) | Ultrasound (US) Irradiation | Source |

|---|---|---|---|

| Reaction Time | 720–960 minutes | 150–180 minutes | rsc.org |

| Yield | Generally lower | Slightly higher (by ~5%) | rsc.org |

| Energy Consumption | Higher | Lower | rsc.orgnih.gov |

| Product Purity | May require more purification | Often higher purity, fewer side reactions | rsc.org |

The use of ultrasound not only accelerates reactions but also promotes eco-friendly protocols by enabling the use of greener solvents like water and reducing energy consumption. nih.govnih.gov

One-Pot Synthetic Strategies for Streamlined Processes

One-pot syntheses are particularly valuable for constructing the quinoline core, allowing for the rapid generation of diverse molecular scaffolds from simple, readily available starting materials. rsc.org Various classical quinoline syntheses have been adapted into one-pot formats, with the Friedländer annulation being a prominent example.

A notable one-pot modification of the Friedländer synthesis enables the formation of quinolines from o-nitroarylcarbaldehydes and carbonyl compounds. organic-chemistry.org This process ingeniously combines the reduction of the nitro group and the subsequent cyclocondensation into a single, seamless sequence. The reaction typically involves reducing the o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde in situ using inexpensive reagents like iron powder in the presence of a catalytic amount of acid. organic-chemistry.org The freshly generated amine then immediately undergoes condensation with a ketone or aldehyde, followed by cyclization and dehydration to yield the quinoline ring system. organic-chemistry.org

This methodology is scalable and tolerates a wide array of functional groups on both the aryl aldehyde and the carbonyl component, making it a versatile tool for generating libraries of substituted quinolines. organic-chemistry.orgacs.org

Table 1: One-Pot Friedländer Synthesis of Quinolines from o-Nitroarylcarbaldehydes

This table summarizes the reaction of various o-nitroarylcarbaldehydes with different ketones in a one-pot procedure involving in situ reduction followed by condensation.

| o-Nitroarylcarbaldehyde | Ketone | Catalyst/Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Acetone | Fe / aq. HCl, then KOH | 2-Methylquinoline | 85 | organic-chemistry.org |

| 2-Nitrobenzaldehyde | Acetophenone | Fe / aq. HCl, then KOH | 2-Phenylquinoline | 96 | organic-chemistry.org |

| 5-Chloro-2-nitrobenzaldehyde | Acetone | Fe / aq. HCl, then KOH | 6-Chloro-2-methylquinoline | 88 | organic-chemistry.org |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | Cyclohexanone | Fe / aq. HCl, then KOH | 7,8-Dimethoxy-1,2,3,4-tetrahydroacridine | 89 | organic-chemistry.org |

Multicomponent reactions (MCRs) represent another significant class of one-pot strategies, where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. rsc.org Various MCRs, such as those based on the Povarov or Doebner-von Miller reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgiipseries.org These reactions offer the advantage of constructing complex molecular architectures in a single, efficient step. rsc.org

For instance, a three-component reaction for the synthesis of 2,3-diarylquinolines has been developed using an arylamine, benzaldehyde, and styrene (B11656) oxide, catalyzed by p-toluenesulfonic acid (p-TSA). thieme-connect.com Similarly, novel benzyloxy pyrimido[4,5-b]quinoline derivatives have been synthesized via a one-pot, three-component reaction of various benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil, showcasing the utility of these methods in creating complex, fused heterocyclic systems. semanticscholar.org

Table 2: Examples of One-Pot Multicomponent Quinoline Syntheses

This table provides examples of different multicomponent strategies for synthesizing substituted quinoline analogs, highlighting the diversity of reactants and catalysts.

| Reaction Type | Reactants | Catalyst/Promoter | General Product Structure | Reference |

|---|---|---|---|---|

| Povarov-type | Arylamine, Benzaldehyde, Styrene oxide | p-TSA·H₂O | 2,3-Diarylquinolines | thieme-connect.com |

| Friedländer-type | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-TSA | Quinoline-fused quinazolinones | acs.org |

| Combes-type (modified) | Anilines, β-ketoesters | AcOH, then Dowtherm® A | 2-Alkyl-4-hydroxyquinolines | nih.gov |

| MCR | Benzyloxy benzaldehydes, Dimedone, 6-Amino-1,3-dimethyluracil | DABCO | Benzyloxy pyrimido[4,5-b]quinolines | semanticscholar.org |

While a specific one-pot synthesis for 4-(Benzyloxy)-2-methylquinolin-6-amine is not explicitly detailed in the surveyed literature, the principles from these established methods provide a clear blueprint. A plausible approach could involve a one-pot Friedländer-type reaction starting from 1-(5-amino-2-hydroxyphenyl)ethan-1-one. This intermediate could potentially undergo a one-pot sequence of benzylation of the hydroxyl group, followed by condensation with an appropriate carbonyl compound or its equivalent to form the desired quinoline structure, though this would require careful optimization of reaction conditions to control selectivity.

Computational and Theoretical Investigations of 4 Benzyloxy 2 Methylquinolin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. jmchemsci.com It is widely applied to quinoline (B57606) derivatives to determine optimized geometries, including bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.govresearchgate.net For complex molecules like 4-(Benzyloxy)-2-methylquinolin-6-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of the molecule's three-dimensional structure. researchgate.net

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N (quinoline ring) | ~1.37 Å |

| Bond Length | C=C (aromatic) | ~1.40 Å |

| Bond Length | C-O (ether linkage) | ~1.36 Å |

| Bond Angle | C-N-C (quinoline ring) | ~117° |

| Bond Angle | C-O-C (ether linkage) | ~118° |

Note: Data are representative values for similar structures and are used for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For quinoline derivatives, DFT calculations are used to determine the energies of these orbitals. researchgate.net The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. In a molecule like 4-(Benzyloxy)-2-methylquinolin-6-amine, the HOMO is often localized on the electron-rich quinoline and amine parts, while the LUMO may be distributed over the quinoline ring system.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Electron-donating capability |

| ELUMO | -1.0 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~4.0 | Chemical reactivity and kinetic stability |

Note: Values are illustrative based on similar aromatic amine structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. thaiscience.info The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent neutral or slightly negative potential, respectively. researchgate.net

For 4-(Benzyloxy)-2-methylquinolin-6-amine, MEP analysis would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atom of the benzyloxy group, identifying them as sites for electrophilic interaction. The amine group's nitrogen would also be an electron-rich center. Conversely, the hydrogen atoms of the amine group and aromatic rings would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E2) associated with these interactions quantifies their strength.

Quantum chemical calculations, particularly DFT, are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. epstem.net Vibrational frequencies from theoretical calculations can be correlated with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net While calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve excellent agreement, aiding in the precise assignment of vibrational modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental results. This comparison helps confirm the molecular structure and provides insights into the electronic environment of each atom. For quinoline derivatives, such theoretical predictions have shown strong correlation with experimental spectra. researchgate.net

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jmchemsci.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For 4-(Benzyloxy)-2-methylquinolin-6-amine, docking simulations can be performed against various biological targets to predict its binding affinity and interaction patterns. Quinoline derivatives are known to interact with targets such as kinases, polymerases, and dihydrofolate reductase. pandawainstitute.comnih.govsemanticscholar.org The simulation places the ligand into the binding site of the target protein and calculates a "docking score," which estimates the binding free energy.

The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, the amine group and the quinoline nitrogen of the compound could act as hydrogen bond donors or acceptors, while the aromatic rings could engage in pi-pi stacking with residues like tryptophan or tyrosine. These simulations provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues. semanticscholar.orgnih.gov

Ligand-Protein Binding Mode Analysis and Hotspot Identification

Molecular docking simulations performed on a variety of quinoline and quinazoline (B50416) derivatives consistently reveal key interaction patterns within protein binding sites. These analyses are crucial for identifying "hotspots"—clusters of amino acid residues that are critical for ligand recognition and binding.

For quinoline-based compounds, binding is often stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. Docking studies of quinoline derivatives designed as protease inhibitors have shown that hydrogen bonds frequently form with residues such as His41, His164, and Glu166. nih.gov Furthermore, π-interactions with the aromatic system of His41 are also observed, highlighting the importance of the heterocyclic scaffold in ligand anchoring. nih.gov In studies of quinazoline derivatives as EGFR inhibitors, hydrogen bonding to key residues like Thr766 and hydrophobic interactions with Lys721 and Ala719 are critical for potent inhibition. nih.gov

The benzyloxy group, a key feature of 4-(benzyloxy)-2-methylquinolin-6-amine, likely engages in hydrophobic interactions within the binding pocket. The 6-amino group can act as a hydrogen bond donor or acceptor, further strengthening the ligand-protein complex. Analysis of various quinoline analogues shows that interactions with specific amino acid residues are recurrent, suggesting a conserved binding mode for this class of compounds.

Table 1: Key Amino Acid Residues in Binding of Quinoline/Quinazoline Analogues

| Interacting Residue | Interaction Type | Protein Target Context |

|---|---|---|

| His41, His164, Glu166 | Hydrogen Bond, π-interaction | Protease |

| Tyr385, Arg120 | Hydrogen Bond | Cyclooxygenase-2 (COX-2) |

| Thr766, Lys721 | Hydrogen Bond, Hydrophobic | Epidermal Growth factor receptor (EGFR) |

This table is a compilation of findings from computational studies on various quinoline and quinazoline derivatives, not specifically 4-(benzyloxy)-2-methylquinolin-6-amine.

Energetic Aspects of Molecular Recognition and Binding

The stability of a ligand-protein complex is quantified by its binding energy, a critical parameter in computational drug design. Molecular docking studies on quinazoline and quinoline derivatives calculate these energies to predict binding affinity, with more negative values indicating stronger, more favorable interactions.

For instance, docking studies of various quinazoline derivatives against the EGFR kinase have reported binding energies ranging from -5.8 kcal/mol to more potent values, correlating lower energy with higher inhibitory activity. nih.gov In another study on 2H-thiopyrano[2,3-b]quinoline derivatives, calculated binding affinities ranged from -5.3 to -6.1 Kcal/mol. nih.gov These energetic calculations help to differentiate between compounds with subtle structural modifications and prioritize those with the highest predicted affinity for a biological target.

Table 2: Calculated Binding Energies for Representative Quinoline Analogues

| Compound Class | Protein Target | Binding Energy Range (kcal/mol) |

|---|---|---|

| Quinazoline Derivatives | EGFR | > -5.8 |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 |

Note: Data is derived from studies on analogous compounds and is presented to illustrate the typical energy ranges observed for this scaffold. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, typically on the nanosecond scale. mdpi.com These simulations are used to assess the stability of the docked conformation and analyze the flexibility of both the ligand and the protein. nih.govtandfonline.com

For quinoline derivatives, MD simulations have been employed to validate docking results. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD over the course of the simulation (e.g., 100 ns) suggests that the ligand remains securely bound in its initial docked pose and that the protein structure is not significantly perturbed. mdpi.com

Further analyses, including Root Mean Square Fluctuation (RMSF) and Solvent Accessible Surface Area (SASA), provide insights into the flexibility of specific protein regions and the compactness of the complex, respectively. nih.gov Studies on quinoline-based protease inhibitors have used MD simulations to confirm the stability of ligand-Mpro complexes, reinforcing the predictions made by initial docking studies. nih.govtandfonline.com These simulations would be invaluable for understanding how 4-(benzyloxy)-2-methylquinolin-6-amine adapts its conformation within a binding site and the stability of its interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinoline derivatives, QSAR models are developed to predict the activity of new analogues and to identify the key structural features that govern their potency. asianpubs.orgnih.govnih.gov

The development of a robust QSAR model involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to build a predictive equation. For various series of 4-aminoquinoline (B48711) derivatives, models have been successfully generated using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR). nih.govcrpsonline.com

The predictive power of these models is rigorously assessed through internal and external validation procedures. Key statistical parameters such as the square of the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive ability for an external test set (pred_r²) are calculated. A high value for these parameters indicates a statistically significant and predictive model. For example, a 2D-QSAR study on 4-aminoquinoline derivatives reported an MLR model with an r² of 0.7808 and a q² of 0.6492. crpsonline.com Another study on quinolinyl hydrazones yielded an MLR model with an r² of 0.8456 and a q² of 0.7814. nih.gov

Table 3: Statistical Validation of QSAR Models for Quinoline Analogues

| QSAR Method | r² | q² | pred_r² | Compound Series |

|---|---|---|---|---|

| MLR | 0.8456 | 0.7814 | 0.7443 | 4-quinolinyl hydrazones |

| PLS | 0.8402 | 0.7879 | 0.7680 | 4-quinolinyl hydrazones |

| MLR | 0.7808 | 0.6492 | 0.9044 | 4-aminoquinoline derivatives |

This table summarizes statistical data from various QSAR studies on compounds structurally related to the target molecule. nih.govcrpsonline.com

A primary outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., LUMO energy, dipole moment), steric (e.g., molar refractivity), hydrophobic (e.g., logP), or topological in nature. asianpubs.org

In studies of 4-aminoquinoline derivatives as antimalarial agents, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), specific connectivity indices (SdsCHE-index), and Quadrupole moments were found to be important in determining biological activity. crpsonline.com Another study highlighted the role of descriptors like average ionization potential (IdAverage) and Most-ve Potential. nih.gov The positive or negative coefficient associated with each descriptor in the QSAR equation indicates whether an increase in its value enhances or diminishes activity. This information provides direct guidance for designing more potent molecules by modifying the structure to optimize these key physicochemical properties. For 4-(benzyloxy)-2-methylquinolin-6-amine, a QSAR study would help elucidate the relative importance of its benzyloxy, methyl, and amino substituents.

Theoretical Insights into Reaction Mechanisms and Pathways

One classic method is the Combes quinoline synthesis , which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. iipseries.org The proposed mechanism proceeds through several key steps:

Enamine Formation: The aniline attacks one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate.

Cyclization: The protonated ketone of the intermediate is then attacked by the aromatic ring (electrophilic aromatic substitution), leading to cyclization.

Dehydration: A final dehydration step results in the formation of the aromatic quinoline ring.

Modern synthetic methods often employ transition-metal catalysis. For example, palladium-catalyzed pathways have been proposed where an initial oxidation of an alcohol generates an aldehyde in situ. mdpi.com This aldehyde then condenses with an aniline to form an imine, which subsequently undergoes cyclization to yield the quinoline product. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the energy profiles of these reaction pathways, identify transition states, and clarify the role of catalysts, providing a deeper understanding of the underlying reaction mechanism. rsc.org

Preclinical Pharmacological Investigations of 4 Benzyloxy 2 Methylquinolin 6 Amine and Lead Analogues

In Vitro Efficacy Assessments in Relevant Biological Systems

The initial stages of drug discovery heavily rely on in vitro assays to determine the potential of a compound and its analogues. These tests provide crucial data on cellular potency, selectivity, and mechanisms of action, such as enzyme inhibition.

The evaluation of a compound's efficacy at a cellular level, alongside its selectivity for the target pathogen or cell line over host cells, is a critical first step. For analogues of 4-(benzyloxy)-2-methylquinolin-6-amine, particularly N-(4-(benzyloxy)benzyl)-4-aminoquinolines, significant anti-infective properties have been observed.

In a study evaluating a series of these analogues against Mycobacterium tuberculosis H37Rv, several compounds demonstrated potent activity. The potency was found to be influenced by the substitution at the 6-position of the quinoline (B57606) ring. Specifically, analogues bearing chlorine and bromine at this position were the most effective. nih.gov Two lead compounds from this series exhibited minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid. nih.gov

Crucially, these potent analogues also demonstrated a favorable selectivity profile. When tested against Vero and HepG2 mammalian cell lines, they showed no significant impact on cell viability, indicating a selective action against the mycobacterium. nih.gov

Similarly, other substituted quinolines have been assessed for their antileishmanial activity. A series of 2-substituted quinolines showed in vitro activity against intramacrophage amastigotes of Leishmania donovani and L. infantum, with IC50 values in the low micromolar range. nih.gov Furthermore, a 7-aroylstyrylquinoline derivative was identified with an IC50 of 1.2 µM against L. donovani and a high selectivity index of 121.5 when compared to its cytotoxicity against KB cells. asm.org

Below is a table summarizing the in vitro anti-infective activity of selected quinoline analogues.

| Compound Type | Target Organism | Potency (MIC/IC50) | Mammalian Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI) |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | 5.9 - 23.4 µM | Vero, HepG2 | Not specified, but no significant change in viability | Not specified |

| 2-substituted quinolines | L. donovani | ~2 - 4 µM | Not specified | Not specified | Not specified |

| 7-aroylstyrylquinoline (Compound 35) | L. donovani | 1.2 µM | KB cells | >145.8 µM | 121.5 |

This table is generated based on data from multiple sources for illustrative purposes.

The mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. nih.gov Enzyme inhibition can be of several types, including competitive, non-competitive, and uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. youtube.com The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

The determination of enzyme inhibition kinetics is crucial for understanding how a compound exerts its effect and for optimizing its structure to enhance potency and selectivity. nih.gov

In Vivo Efficacy Studies in Animal Models (Preclinical)

Following promising in vitro results, preclinical in vivo studies in animal models are essential to evaluate a compound's efficacy in a complex biological system. These studies provide insights into the compound's potential therapeutic effect in established disease models.

Lead analogues of 4-(benzyloxy)-2-methylquinolin-6-amine have demonstrated efficacy in various animal models of infectious diseases. In the context of leishmaniasis, orally administered 2-substituted quinolines have shown the ability to reduce the parasite burden by 60-70% in a L. donovani BALB/c mouse model. nih.gov An optimized compound from this series also showed in vivo activity in a L. donovani hamster model. nih.gov

Furthermore, the broader class of 4-aminoquinolines has a well-established history in treating malaria. esr.ie A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline was shown to be orally active in P. berghei, P. chabaudi, and P. yoelii rodent malaria models, with efficacy comparable to or better than the established antimalarial drug chloroquine. mdpi.com

The aforementioned studies in malaria and leishmaniasis models are prime examples of evaluating efficacy in disease-specific animal models. nih.govmdpi.com These models are designed to mimic the human disease state as closely as possible, providing a more accurate prediction of a drug candidate's potential clinical utility.

For instance, in the development of novel anticonvulsants, a series of 1-(8-(benzyloxy)quinolin-2-yl)-6-substituted-4,6-diazaspiro nih.govevitachem.comheptane-5,7-diones were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. This demonstrates the application of disease-specific models for evaluating quinoline derivatives in therapeutic areas beyond infectious diseases.

Chemical and Metabolic Stability in Preclinical Settings